CID 10196499

Übersicht

Beschreibung

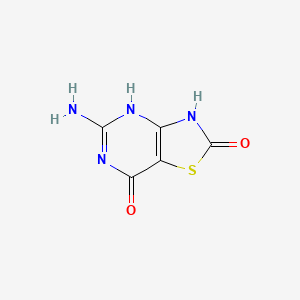

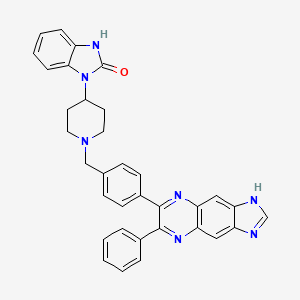

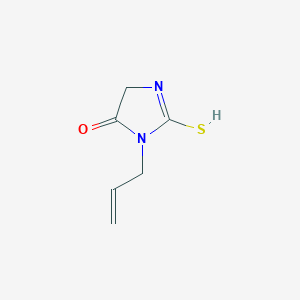

CID 10196499, also known as Akt inhibitor VIII, is a chemical compound that is isozyme-selective . It is also referred to as Akti-1/2 . The compound has a molecular formula of C₃₄H₂₉N₇O .

Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The compound’s structure can be represented by the canonical SMILES string:C1CN (CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C (C=C4)C5=NC6=CC7=C (C=C6N=C5C8=CC=CC=C8)N=CN7 .

Wissenschaftliche Forschungsanwendungen

Reversible and Spatiotemporal Control of Protein Function in Cells : CID has been instrumental in studying biological processes with precision and spatiotemporal resolution, particularly in dissecting signal transductions and protein trafficking (Voss, Klewer, & Wu, 2015).

Safeguard System for Induced Pluripotent Stem Cell-Derived T Cell Therapy : The application of a specific CID in the context of iPSCs to eliminate tumorigenic potential via suicide gene therapy. This has implications for safer clinical therapies using iPSC-derived cells (Ando et al., 2015).

Engineered PROTAC-CID Systems for Mammalian Inducible Gene Regulation : The development of proteolysis-targeting chimera-based scalable CID platforms (PROTAC-CID) allows for inducible gene regulation, editing, and signal multiplexing in biological systems (Ma et al., 2023).

Improving the Safety of Therapy Using Human Induced Pluripotent Stem Cells : The use of the iC9 suicide gene activated by CID in human iPSCs has been shown to provide a safety mechanism by efficiently killing the transduced cells in case of adverse effects, promising enhanced safety in clinical applications of hiPSC-based therapy (Yagyu, Hoyos, del Bufalo, & Brenner, 2015).

Manipulating Signaling at Will CID Techniques in Cell Biology

: CID techniques have resolved numerous problems in cell biology, especially concerning lipid second messengers and small GTPases, providing insights into complex signaling paradoxes (DeRose, Miyamoto, & Inoue, 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29N7O/c42-34-39-26-8-4-5-9-31(26)41(34)25-14-16-40(17-15-25)20-22-10-12-24(13-11-22)33-32(23-6-2-1-3-7-23)37-29-18-27-28(36-21-35-27)19-30(29)38-33/h1-13,18-19,21,25H,14-17,20H2,(H,35,36)(H,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWGYFZAEWGBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=NC6=C(C=C7C(=C6)NC=N7)N=C5C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CC4=CC=C(C=C4)C5=NC6=C(C=C7C(=C6)NC=N7)N=C5C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Cyclopentyloxy)phenyl]methanol](/img/structure/B7795809.png)

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B7795827.png)

![[(1S)-3-acetyloxy-1-carboxypropyl]azanium;chloride](/img/structure/B7795886.png)